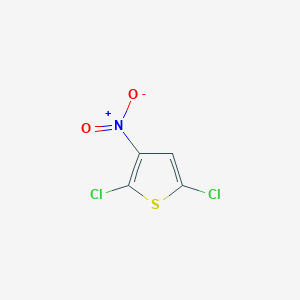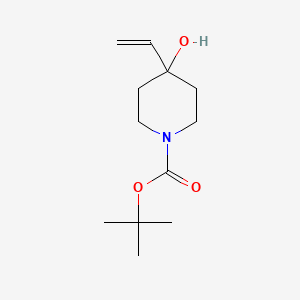
5-Aminoquinolin-2-ol hydrochloride
Overview
Description
5-Aminoquinolin-2-ol hydrochloride is a chemical compound that belongs to the class of aminoquinolines. It is a widely used chemical in scientific research and has various applications in the field of medicine, pharmacology, and biochemistry.
Scientific Research Applications
5-Aminoquinolin-2-ol hydrochloride has various applications in scientific research. It is commonly used as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It is also used as a ligand for coordinating with metal ions in the synthesis of metal complexes. Additionally, it has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 5-Aminoquinolin-2-ol hydrochloride is not fully understood. However, it is believed to work by binding to metal ions and forming complexes that can interact with cellular components. This interaction can lead to changes in cellular processes such as gene expression, signaling pathways, and enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. It has also been studied for its potential neuroprotective effects and has been found to protect against oxidative stress and neurotoxicity.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-Aminoquinolin-2-ol hydrochloride is its ability to selectively bind to metal ions, making it a useful tool for detecting and studying metal ion-dependent processes. It is also relatively easy to synthesize and has a high yield. However, one limitation is its potential toxicity, which can vary depending on the concentration used and the duration of exposure.
Future Directions
5-Aminoquinolin-2-ol hydrochloride has many potential future directions in scientific research. One area of interest is its anti-cancer properties, which could be further studied to develop new cancer treatments. Additionally, its neuroprotective effects could be explored for potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research could also investigate its potential as a therapeutic agent for other diseases such as inflammation and angiogenesis-related disorders.
Conclusion:
In conclusion, this compound is a versatile chemical compound with various applications in scientific research. Its ability to selectively bind to metal ions makes it a useful tool for detecting and studying metal ion-dependent processes. Its potential anti-cancer and neuroprotective properties make it an interesting candidate for further research in these areas. However, its potential toxicity should be carefully considered when using it in lab experiments.
properties
IUPAC Name |
5-amino-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-7-2-1-3-8-6(7)4-5-9(12)11-8;/h1-5H,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRWVVBYHGCODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, 2-methyl-N-1H-pyrrolo[2,3-B]pyridin-4-YL-](/img/structure/B3263246.png)

![5-Cyano-4-(furan-2-yl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B3263268.png)

![(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B3263281.png)
![(3aS,6aS)-tert-Butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B3263287.png)





-](/img/structure/B3263331.png)

